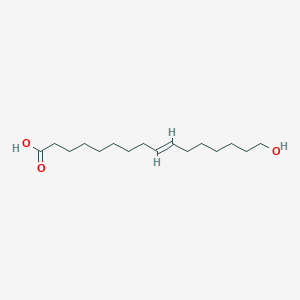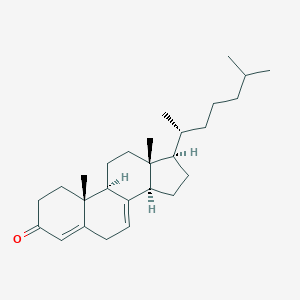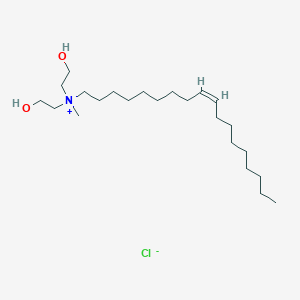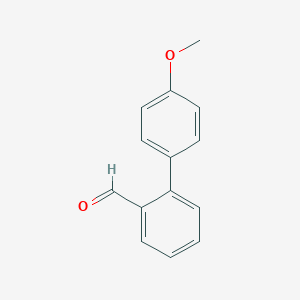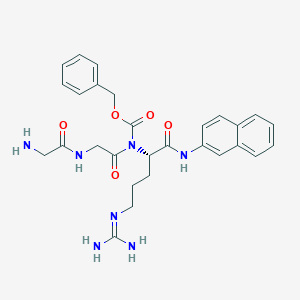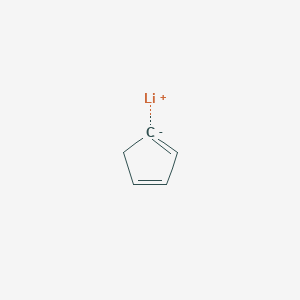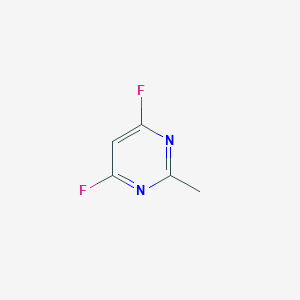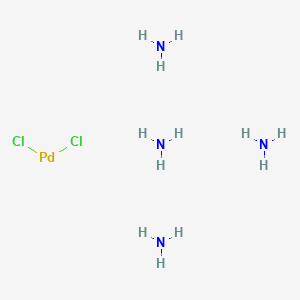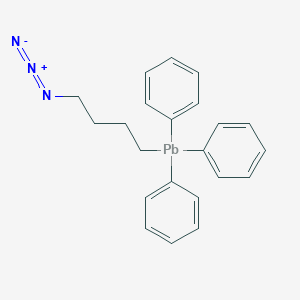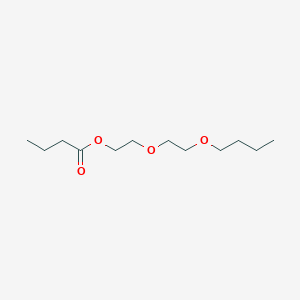
2-(2-Butoxyethoxy)ethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butoxyethoxy)ethyl butanoate, also known as DBE-DB, is a chemical compound that is widely used in various scientific research applications. This compound is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-Butoxyethoxy)ethyl butanoate is not well understood. However, it is believed to act as a solvent by dissolving various organic compounds and facilitating their isolation and purification.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(2-Butoxyethoxy)ethyl butanoate. However, studies have shown that this compound is relatively non-toxic and does not pose a significant risk to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Butoxyethoxy)ethyl butanoate as a solvent in laboratory experiments is its ability to dissolve a wide range of organic compounds. Additionally, it has a relatively low toxicity and is not harmful to the environment. However, its use is limited by its relatively high cost and the fact that it is not suitable for use with certain types of compounds.
Direcciones Futuras
There are several potential future directions for research involving 2-(2-Butoxyethoxy)ethyl butanoate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in various scientific fields. Finally, there is a need to explore the potential environmental impacts of using 2-(2-Butoxyethoxy)ethyl butanoate in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-(2-Butoxyethoxy)ethyl butanoate involves the reaction of butanoic acid with 2-(2-butoxyethoxy)ethanol in the presence of a catalyst. This process is typically carried out under controlled conditions to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2-(2-Butoxyethoxy)ethyl butanoate is commonly used as a solvent in various scientific research applications. This compound is particularly useful in the field of organic chemistry, where it is used to dissolve and isolate various organic compounds. Additionally, it is used in the production of various polymers and resins.
Propiedades
Número CAS |
17611-91-5 |
|---|---|
Nombre del producto |
2-(2-Butoxyethoxy)ethyl butanoate |
Fórmula molecular |
C12H24O4 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxy)ethyl butanoate |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-14-8-9-15-10-11-16-12(13)6-4-2/h3-11H2,1-2H3 |
Clave InChI |
UWAALKSFUOKZEZ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)CCC |
SMILES canónico |
CCCCOCCOCCOC(=O)CCC |
Otros números CAS |
17611-91-5 |
Sinónimos |
2-(2-butoxyethoxy)ethyl butanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



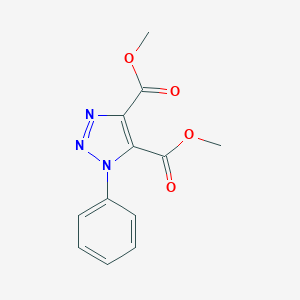
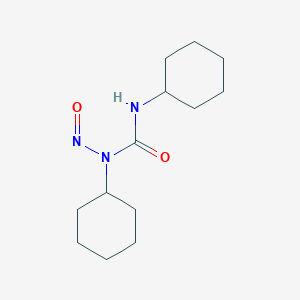
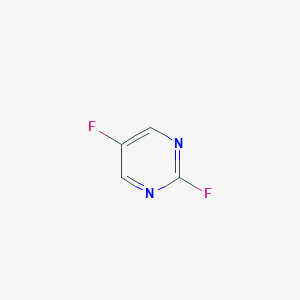
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
